2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride
Overview
Description
2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound with the molecular formula C14H22ClNO2 . It is known for its unique structure, which includes a pyrrolidine ring and a methoxy-propylphenyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride involves several steps. One common method includes the reaction of 2-methoxy-4-propylphenol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity .
Chemical Reactions Analysis
2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its effects on various biological systems to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride involves its interaction with specific molecular targets in biological systems. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether hydrochloride can be compared with other similar compounds, such as:
2-Methoxy-4-propylphenyl 3-pyrrolidinyl ether: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
3-(2-Methoxy-4-propylphenoxy)pyrrolidine: This compound has a similar structure but may have different biological activities due to slight variations in its chemical makeup.
Properties
IUPAC Name |
3-(2-methoxy-4-propylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-4-11-5-6-13(14(9-11)16-2)17-12-7-8-15-10-12;/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLJCRZXHRLMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CCNC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-78-2 | |
Record name | Pyrrolidine, 3-(2-methoxy-4-propylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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